REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]#N)=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.S(=O)(=O)(O)[OH:24].[Na].[BH4-].[Na+]>CO.C(O)(=O)C.O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[CH2:9][OH:24])=[CH:4][CH:3]=1 |f:1.2,5.6,^1:27|
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Name
|
|
Quantity
|
3.6 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=N1)C(C#N)(C)C
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
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Type
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reactant
|
Smiles
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[Na]
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture is stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added dropwise
|
Type
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TEMPERATURE
|
Details
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without cooling, by means of which the internal temperature
|
Type
|
CUSTOM
|
Details
|
rises to 45° C
|
Type
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STIRRING
|
Details
|
the mixture is stirred for 2 hours at room temperature and finally for 2 hours at 50° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The toluene phase is separated off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 10 ml of methanol
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The oily crude product is distilled in a bulb tube
|
Type
|
CUSTOM
|
Details
|
0.15 mbar, apparatus temperature 170° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)C(CO)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |